molecular formula C18H15ClO4S B2396827 6-Chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one CAS No. 865656-38-8

6-Chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one

Cat. No. B2396827
CAS RN: 865656-38-8
M. Wt: 362.82
InChI Key: ARDMTMWGQBQNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is a chemical compound that has been widely used in scientific research due to its potential therapeutic benefits. This compound is also known as Compound A and has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves the inhibition of the NF-κB pathway. This pathway is involved in the production of pro-inflammatory cytokines and is often overactivated in various diseases. By inhibiting this pathway, the compound can reduce inflammation and potentially inhibit cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one have been extensively studied. It has been shown to reduce inflammation in various animal models of disease, including arthritis and colitis. This compound has also been shown to induce cell death in cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one in lab experiments include its well-established synthesis method and its potential therapeutic benefits. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on 6-Chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one include investigating its potential therapeutic benefits in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound to minimize potential toxicity. Finally, the development of more soluble analogs of this compound could improve its potential for clinical use.

Synthesis Methods

The synthesis of 6-Chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves the reaction of 6-chloro-2-hydroxybenzaldehyde with 4-isopropylphenylsulfonyl chloride in the presence of a base. The resulting product is then cyclized with a base to form the final compound. This synthesis method has been optimized to yield a high purity compound with a good yield.

Scientific Research Applications

6-Chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing cell death in cancer cells.

properties

IUPAC Name

6-chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4S/c1-11(2)12-3-6-15(7-4-12)24(21,22)17-10-13-9-14(19)5-8-16(13)23-18(17)20/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDMTMWGQBQNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.